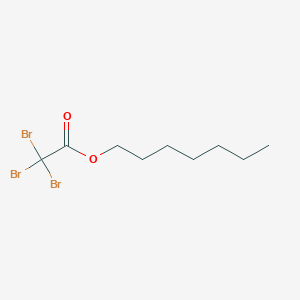
Heptyl tribromoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptyl tribromoacetate is an organic compound with the molecular formula C9H15Br3O2. It is an ester derived from heptanol and tribromoacetic acid. This compound is characterized by the presence of three bromine atoms attached to the acetic acid moiety, making it a tribromoacetate ester. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptyl tribromoacetate can be synthesized through the esterification of heptanol with tribromoacetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of microwave-assisted synthesis has also been explored to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
Heptyl tribromoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form different products.
Reduction Reactions: The compound can be reduced to form heptyl acetate by removing the bromine atoms.
Hydrolysis: this compound can be hydrolyzed in the presence of water and a base to yield heptanol and tribromoacetic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in an aqueous medium.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: The hydrolysis reaction is carried out under basic conditions using sodium hydroxide or potassium hydroxide.
Major Products Formed
Substitution Reactions: Products include heptyl acetate and various substituted acetates.
Reduction Reactions: The major product is heptyl acetate.
Hydrolysis: The products are heptanol and tribromoacetic acid.
Scientific Research Applications
Heptyl tribromoacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the tribromoacetate moiety into various compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.
Industry: This compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds
Mechanism of Action
The mechanism of action of heptyl tribromoacetate involves its interaction with nucleophiles and electrophiles in chemical reactions. The presence of three bromine atoms makes it highly reactive towards nucleophilic substitution reactions. The ester functional group allows it to participate in esterification and hydrolysis reactions. The molecular targets and pathways involved in its biological activity are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Tribromoacetic Acid: Similar in structure but lacks the heptyl group.
Heptyl Acetate: Similar ester structure but without the bromine atoms.
Heptyl Bromide: Contains the heptyl group and bromine but lacks the ester functionality.
Uniqueness
Heptyl tribromoacetate is unique due to the presence of both the heptyl group and the tribromoacetate moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
90146-92-2 |
|---|---|
Molecular Formula |
C9H15Br3O2 |
Molecular Weight |
394.93 g/mol |
IUPAC Name |
heptyl 2,2,2-tribromoacetate |
InChI |
InChI=1S/C9H15Br3O2/c1-2-3-4-5-6-7-14-8(13)9(10,11)12/h2-7H2,1H3 |
InChI Key |
VQOUSLJYCMGUPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















